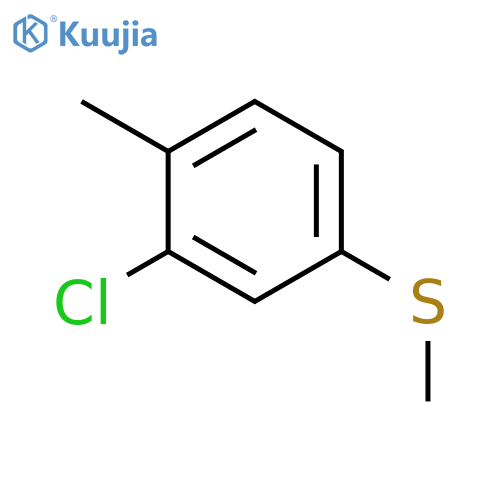

Cas no 53250-85-4 (2-chloro-1-methyl-4-(methylsulfanyl)benzene)

2-chloro-1-methyl-4-(methylsulfanyl)benzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 2-chloro-1-methyl-4-(methylthio)-

- (3-Chloro-4-methylphenyl)(methyl)sulfane

- 2-chloro-1-methyl-4-(methylsulfanyl)benzene

- BS-17217

- D83341

- 2-chloro-1-methyl-4-methylsulfanylbenzene

- SCHEMBL8772397

- CS-0153546

- 53250-85-4

- 3-CHLORO-4-METHYLPHENYL METHYL SULFIDE

- AKOS006316387

-

- MDL: MFCD11617781

- インチ: InChI=1S/C8H9ClS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3

- InChIKey: WHADXSMKJDNHKP-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)SC)Cl

計算された属性

- せいみつぶんしりょう: 172.0113492g/mol

- どういたいしつりょう: 172.0113492g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

2-chloro-1-methyl-4-(methylsulfanyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A490264-100mg |

(3-Chloro-4-methylphenyl)(methyl)sulfane |

53250-85-4 | 97% | 100mg |

$29.0 | 2024-04-18 | |

| Ambeed | A490264-1g |

(3-Chloro-4-methylphenyl)(methyl)sulfane |

53250-85-4 | 97% | 1g |

$136.0 | 2024-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FJ864-200mg |

2-chloro-1-methyl-4-(methylsulfanyl)benzene |

53250-85-4 | 97% | 200mg |

657.0CNY | 2021-07-10 | |

| Enamine | BBV-38334906-2.5g |

2-chloro-1-methyl-4-(methylsulfanyl)benzene |

53250-85-4 | 95% | 2.5g |

$1258.0 | 2023-10-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20645-1g |

(3-Chloro-4-methylphenyl)(methyl)sulfane |

53250-85-4 | 97% | 1g |

¥516.0 | 2023-09-09 | |

| abcr | AB435381-1 g |

3-Chloro-4-methylphenyl methyl sulfide |

53250-85-4 | 1g |

€594.40 | 2023-07-18 | ||

| abcr | AB435381-5 g |

3-Chloro-4-methylphenyl methyl sulfide |

53250-85-4 | 5g |

€1,373.40 | 2023-07-18 | ||

| eNovation Chemicals LLC | Y1245938-1g |

3-Chloro-4-methylphenyl methyl sulfide |

53250-85-4 | 97% | 1g |

$225 | 2022-12-11 | |

| Enamine | BBV-38334906-10.0g |

2-chloro-1-methyl-4-(methylsulfanyl)benzene |

53250-85-4 | 95% | 10.0g |

$2002.0 | 2023-01-07 | |

| AN HUI ZE SHENG Technology Co., Ltd. | ABC511126-1g |

(3-chloro-4-methylphenyl)(methyl)sulfane |

53250-85-4 | 97% | 1g |

¥2409.00 | 2023-09-15 |

2-chloro-1-methyl-4-(methylsulfanyl)benzene 関連文献

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Barbara Schininà,Andrea Martorana,Nicola Antonio Colabufo,Marialessandra Contino,Mauro Niso,Maria Grazia Perrone,Guido De Guidi,Alfio Catalfo,Giancarlo Rappazzo,Elisa Zuccarello,Orazio Prezzavento,Emanuele Amata,Antonio Rescifina,Agostino Marrazzo RSC Adv., 2015,5, 47108-47116

-

Junfeng Wang,Bin Liu,Xiumin Liu,Matthew J. Panzner,Chrys Wesdemiotis Dalton Trans., 2014,43, 14142-14146

2-chloro-1-methyl-4-(methylsulfanyl)benzeneに関する追加情報

Benzene, 2-chloro-1-methyl-4-(methylthio)- (CAS No. 53250-85-4): A Comprehensive Overview in Modern Chemical Research

Benzene, 2-chloro-1-methyl-4-(methylthio)-, identified by its CAS number 53250-85-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic derivative has garnered attention due to its versatile structural framework and potential applications in the synthesis of bioactive molecules. The presence of functional groups such as a chloro substituent, a methyl group, and a methylthio moiety imparts unique reactivity, making it a valuable intermediate in the development of novel therapeutic agents.

The compound's molecular structure, characterized by a benzene ring substituted with these specific groups, enables it to participate in various chemical transformations. These transformations are crucial for the construction of more complex molecules, particularly in the context of drug discovery. The chloro group, for instance, can undergo nucleophilic substitution reactions, while the methylthio group can serve as a leaving group or participate in sulfur-based reactions. Such flexibility makes Benzene, 2-chloro-1-methyl-4-(methylthio)- an indispensable tool in synthetic organic chemistry.

In recent years, there has been a growing interest in exploring the pharmacological properties of aromatic compounds derived from benzene. The structural motif of Benzene, 2-chloro-1-methyl-4-(methylthio)- has been investigated for its potential role in modulating biological pathways. Studies have suggested that derivatives of this compound may exhibit antimicrobial and anti-inflammatory effects. These findings are particularly relevant in the context of emerging infectious diseases and chronic inflammatory conditions, where novel therapeutic strategies are urgently needed.

The synthesis of Benzene, 2-chloro-1-methyl-4-(methylthio)- involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Advanced techniques such as cross-coupling reactions and metal-catalyzed transformations have been employed to achieve high yields and purity. These synthetic approaches not only enhance the accessibility of the compound but also pave the way for its incorporation into more sophisticated drug candidates.

One of the most compelling aspects of Benzene, 2-chloro-1-methyl-4-(methylthio)- is its role as a building block for pharmacophores. Pharmacophores are key structural elements that contribute to a molecule's biological activity. By modifying the substituents on the benzene ring, researchers can fine-tune the pharmacological properties of derived compounds. This modular approach allows for the rapid design and synthesis of libraries of molecules with tailored functionalities.

The compound's relevance extends beyond academic research; it has practical implications in industrial applications as well. For instance, it can be used as an intermediate in the production of agrochemicals and specialty chemicals. The ability to functionalize aromatic rings with diverse substituents makes it a versatile starting material for various chemical processes.

Recent advancements in computational chemistry have further enhanced our understanding of Benzene, 2-chloro-1-methyl-4-(methylthio)-. Molecular modeling studies have provided insights into its interactions with biological targets at the atomic level. These insights are crucial for rational drug design and optimizing lead compounds for clinical development. By leveraging computational tools, researchers can predict the binding affinity and efficacy of derived molecules before conducting expensive experimental trials.

The environmental impact of synthesizing and utilizing Benzene, 2-chloro-1-methyl-4-(methylthio)- is another area of consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Sustainable chemistry principles are being integrated into the synthesis process to ensure that future applications align with environmental stewardship goals.

In conclusion, Benzene, 2-chloro-1-methyl-4-(methylthio)- (CAS No. 53250-85-4) represents a fascinating compound with broad applications in chemical research and pharmaceutical development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in addressing global health challenges.

53250-85-4 (2-chloro-1-methyl-4-(methylsulfanyl)benzene) 関連製品

- 2227803-09-8(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamate)

- 1159981-87-9(4-(Tert-butoxycarbonylamino)picolinic acid)

- 1489257-33-1((4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole))

- 1999226-97-9(4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)

- 1596813-09-0(1-(3-methylpiperidin-4-yl)methyl-3-propylurea)

- 856869-03-9(sym-Homo Spermidine-d4 Trihydrochloride (Major))

- 1361893-20-0(3'-Chloro-2,4-dichloro-4'-nitro-biphenyl)

- 2172033-10-0(tert-butyl N-({5-(2-cyclopropyl-2-hydroxyethyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate)

- 2227919-56-2(5-chloro-2-(2R)-oxiran-2-yl-1H-indole)

- 905690-80-4(2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide)